4-Acetylaminostilbene

DNA Adducts Chemical Carcinogenesis Metabolic Activation

4-Acetylaminostilbene (trans-AAS, CAS 841-18-9) is an essential tool for cancer research. Unlike 2-AAF, AAS does not bind the Ah receptor directly but doubles receptor levels in vivo, making it ideal for non-ligand-mediated receptor studies. Its trans isomer binds DNA >10-fold over cis, providing a robust model for stereochemical carcinogen-DNA interaction. Sourcing the correct trans isomer is critical – cis or saturated analogs will not replicate initiation potency. Procure high-purity trans-4-acetylaminostilbene for reproducible in vivo carcinogenesis and metabolic detoxification studies.

Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
CAS No. 841-18-9
Cat. No. B188834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylaminostilbene
CAS841-18-9
Synonyms4-acetylaminostilbene
4-acetylaminostilbene, (trans)-isomer
cis-4-acetylaminostilbene
trans-4-acetylaminostilbene
Molecular FormulaC16H15NO
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C16H15NO/c1-13(18)17-16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b8-7+
InChIKeyXWVCGVPSPHTRHE-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylaminostilbene (CAS 841-18-9) in Carcinogenesis Research: Procurement Specifications and Baseline Characterization


4-Acetylaminostilbene (AAS, CAS 841-18-9) is a trans-stilbene derivative with the molecular formula C16H15NO and a molecular weight of 237.30 g/mol . It is primarily recognized as a potent and organ-specific chemical carcinogen in rodent models, serving as an archetypal aromatic amine for investigating mechanisms of tumor initiation, metabolic activation, and DNA adduct formation [1]. The compound exists as both trans- and cis- isomers, with the trans-isomer being the more stable and biologically active form that is the focus of most mechanistic studies [2].

Why 4-Acetylaminostilbene Cannot Be Substituted by Other Aminostilbene or Arylamine Analogs in Carcinogenesis Research


Generic substitution of 4-Acetylaminostilbene with structurally related aminostilbenes or arylamines (e.g., trans-4-aminostilbene, 2-acetylaminofluorene) is scientifically invalid due to compound-specific differences in metabolic activation pathways, DNA-binding potency, and receptor interactions. As demonstrated in the quantitative evidence below, seemingly minor structural modifications—such as the presence of an acetyl group, double bond geometry (trans- vs. cis-), or saturation of the stilbene bridge—result in orders-of-magnitude differences in key biological endpoints including mutagenic activity [1], DNA adduct formation [2], and hepatic Ah receptor modulation [3].

4-Acetylaminostilbene (CAS 841-18-9): Quantitative Differentiation Against Key Comparators in Carcinogenicity and Metabolic Activation


Trans-4-Acetylaminostilbene Exhibits Over 10-Fold Higher DNA Binding Than Its Cis-Isomer and Saturated Analog

In vivo comparative studies in rat liver demonstrate that carcinogenic trans-4-acetylaminostilbene binds to DNA more than 10-fold stronger than both its biologically less active cis-isomer and the fully saturated analog 4-dimethylaminobibenzyl [1]. This stereospecific binding reflects the requirement for proper molecular geometry to undergo metabolic activation and form DNA-reactive intermediates.

DNA Adducts Chemical Carcinogenesis Metabolic Activation

Trans-N-Acetoxy-4-Acetylaminostilbene Is 30-Fold Less Mutagenic Than Trans-4-Nitrosostilbene in Direct Mutagenicity Assays

In the absence of a mammalian metabolizing system, trans-4-nitrosostilbene (NOS) exhibits strong direct mutagenicity toward Salmonella typhimurium TA98, while trans-N-acetoxy-4-acetylaminostilbene (N-acetoxy-AAS), a proximate metabolite of AAS, is approximately 30-fold less active [1]. The parent compound trans-4-acetylaminostilbene (AAS) and trans-4-azoxystilbene are completely inactive without metabolic activation [1].

Mutagenicity Salmonella typhimurium Metabolic Activation

Trans-N-Hydroxy-4-Acetylaminostilbene Is the Most Potent Mechanism-Based Inactivator of Hamster Hepatic Acetyltransferase Among Analogs Tested

In a comparative evaluation of N-hydroxy analogs, trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS) was identified as the most potent and effective mechanism-based inactivator of hamster hepatic acetyltransferases among the compounds studied [1]. Notably, the inactivation did not appear to involve electrophiles that are released from the active site and subsequently become covalently bound to the enzyme, distinguishing it from other inactivators [1].

Enzyme Inhibition Acetyltransferase Mechanism-Based Inactivation

Trans-4-Acetylaminostilbene Doubles Hepatic Ah Receptor Levels While 2-Acetylaminofluorene Shows No Significant Change

A five-day administration of trans-4-acetylaminostilbene (AAS) at 20 µmol/kg doubled the hepatic aromatic hydrocarbon (Ah) receptor concentration in rats, whereas the complete liver carcinogen 2-acetylaminofluorene (AAF) did not significantly alter receptor levels [1]. 2-Acetylaminophenanthrene (AAP) produced an intermediate 1.5-fold increase [1].

Ah Receptor Tumor Promotion Hepatocarcinogenesis

Trans-4-Acetylaminostilbene Does Not Bind the Ah Receptor In Vitro Despite Upregulating It In Vivo, in Contrast to 2-AAF (Ki = 2.3 µM)

In vitro competitive binding assays reveal that trans-4-acetylaminostilbene (AAS) does not bind to the rat hepatic cytosolic Ah receptor, whereas 2-acetylaminofluorene (2-AAF) and 2-acetylaminophenanthrene (AAP) inhibit TCDD binding with apparent Ki values of 2.3 µM and 2.7 µM, respectively [1]. This indicates that AAS-mediated Ah receptor upregulation in vivo operates through an indirect mechanism, not via direct ligand binding.

Ah Receptor Binding Structure-Activity Relationship Competitive Binding

The Trans-α,β-Epoxide Metabolite of AAS Is Non-Mutagenic, Subverting the Typical Epoxide Ultimate Mutagen Paradigm

Although trans-4-acetylaminostilbene is metabolized to its trans-α,β-epoxide—a structural class often associated with ultimate mutagenicity—this epoxide was found to be non-mutagenic in direct assays and could no longer be activated by liver preparations to mutagens [1]. This contrasts with the parent compound, which requires metabolic activation for mutagenicity. The saturated analog 4-acetylaminobibenzyl showed only very weak mutagenic activity even with metabolic activation [1].

Metabolic Epoxidation Bioactivation Detoxification

Optimal Research Applications for 4-Acetylaminostilbene (CAS 841-18-9) Based on Quantitative Differentiation Evidence


Investigating Stereospecific Requirements for DNA Adduct Formation and Tumor Initiation

4-Acetylaminostilbene (AAS) is uniquely suited for studies examining how trans versus cis double bond geometry dictates metabolic activation and DNA binding. With DNA binding exceeding its cis-isomer by more than 10-fold, AAS provides a robust model for elucidating the stereochemical prerequisites for carcinogen-DNA interaction [1]. Procurement of the trans-isomer (CAS 841-18-9) is essential; cis-isomer or saturated analogs will not replicate the initiation potency required for meaningful in vivo carcinogenesis studies.

Dissecting Ah Receptor-Dependent Versus -Independent Mechanisms in Hepatocarcinogenesis

AAS serves as an indispensable tool for distinguishing direct Ah receptor ligand activity from indirect receptor modulation. Unlike 2-acetylaminofluorene (2-AAF, Ki = 2.3 µM) which binds the Ah receptor directly, AAS does not bind the receptor in vitro yet doubles receptor levels in vivo following repeated administration [2]. This property makes AAS ideal for studies of non-ligand-mediated receptor regulation and for teasing apart the roles of genotoxic initiation versus receptor-mediated promotion in liver tumorigenesis.

Elucidating Non-Canonical Bioactivation Pathways: Protective Epoxidation

AAS presents a compelling model system for investigating metabolic pathways where epoxidation serves as a detoxification mechanism rather than bioactivation. The trans-α,β-epoxide of AAS is non-mutagenic and cannot be further activated, subverting the classical epoxide-as-ultimate-mutagen paradigm [3]. This contrasts with many other aromatic amines and provides a unique platform for studying the structural determinants that route metabolites toward detoxification versus activation.

Development of Potent and Selective Arylamine N-Acetyltransferase (NAT) Inhibitors

Trans-N-Hydroxy-4-acetylaminostilbene (N-OH-AAS), a metabolite of AAS, represents the most potent mechanism-based inactivator of hamster hepatic acetyltransferase identified among tested N-hydroxy analogs [4]. Its unique inactivation mechanism—which avoids the release of diffusible electrophiles—makes it a valuable lead scaffold for developing covalent NAT inhibitors with minimized off-target reactivity. Researchers requiring the parent compound for metabolic activation studies should source trans-4-acetylaminostilbene (CAS 841-18-9).

Quote Request

Request a Quote for 4-Acetylaminostilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.